5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

Description

Chemical Identity and Nomenclature

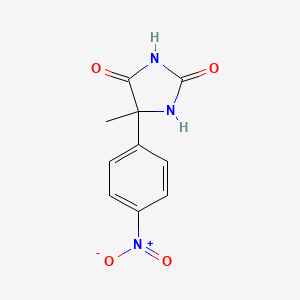

This compound, systematically identified by its Chemical Abstracts Service number 64464-22-8, represents a structurally complex member of the hydantoin family of heterocyclic compounds. The compound's molecular formula of C₁₀H₉N₃O₄ reflects its composition of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 235.20 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound, which accurately describes the substitution pattern on the imidazolidine ring system.

The compound exhibits several synonymous names in chemical literature, reflecting different naming approaches and historical usage patterns. These alternative designations include 5-methyl-5-(4-nitrophenyl)-hydantoin, emphasizing its classification within the hydantoin structural family. Additional nomenclature variations encompass 2-hydroxy-5-methyl-5-(4-nitrophenyl)-1,5-dihydro-4H-imidazol-4-one, which highlights the tautomeric possibilities inherent in the hydantoin structure. The systematic International Chemical Identifier for this compound is recorded as InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15), providing a unique digital representation of its molecular structure.

The structural characterization of this compound reveals distinctive features that define its chemical identity. The core imidazolidine ring system contains two nitrogen atoms positioned at the 1 and 3 positions, with carbonyl groups located at positions 2 and 4, forming the characteristic hydantoin framework. The quaternary carbon at position 5 bears both a methyl group and a 4-nitrophenyl substituent, creating a sterically congested environment that influences the compound's reactivity and conformational preferences. The molecular geometry exhibits specific spatial arrangements that have been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography studies of related compounds.

The following table summarizes the fundamental chemical identifiers and properties of this compound:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 64464-22-8 |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Molecular Weight | 235.20 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| International Chemical Identifier Key | NWBOWKFCGBXAIE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)N+[O-] |

Historical Context in Heterocyclic Chemistry

The historical development of hydantoin chemistry traces its origins to the groundbreaking work of Adolf von Baeyer in 1861, who first isolated hydantoin during his comprehensive studies of uric acid metabolism and related heterocyclic compounds. Baeyer's discovery emerged from his systematic investigation of allantoin hydrogenation, leading to the identification of this fundamental heterocyclic structure that would later become known as hydantoin, deriving its name from the Greek term reflecting its relationship to allantoin. This pioneering work established the foundation for understanding the structural and chemical properties of the imidazolidine-2,4-dione ring system, which serves as the core framework for this compound and thousands of related derivatives.

Friedrich Urech's contributions to hydantoin chemistry in 1873 marked another significant milestone in the historical development of this chemical class. Urech successfully synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate, establishing what became known as the Urech hydantoin synthesis methodology. This synthetic approach demonstrated the feasibility of constructing substituted hydantoin derivatives through systematic chemical transformations, providing a methodological framework that continues to influence modern synthetic strategies. The Urech synthesis represented a crucial advancement in heterocyclic chemistry, as it demonstrated the potential for creating diverse hydantoin derivatives with varying substitution patterns, including compounds structurally related to this compound.

The evolution of hydantoin chemistry throughout the late nineteenth and early twentieth centuries established this heterocyclic system as a privileged scaffold in medicinal chemistry. Dorothy Hahn's structural confirmation of the cyclic hydantoin framework in 1913 provided definitive evidence for the proposed ring structure, resolving earlier uncertainties about the molecular architecture. This structural validation enabled subsequent researchers to pursue more sophisticated synthetic modifications and applications. The historical progression from Baeyer's initial discovery to modern applications demonstrates the enduring significance of the hydantoin framework in chemical research, with compounds like this compound representing contemporary extensions of this rich chemical heritage.

The development of synthetic methodologies for hydantoin derivatives has encompassed several distinct approaches that have shaped the field's evolution. The Bucherer-Bergs reaction, utilizing cyclic ketones with potassium cyanide and ammonium carbonate, provided an alternative synthetic pathway that complemented Urech's methodology. Additionally, the Biltz reaction, historically significant for phenytoin synthesis from benzil and urea, demonstrated the versatility of hydantoin formation reactions. These classical synthetic approaches established the methodological foundation that enables contemporary researchers to access complex derivatives such as this compound through systematic chemical modifications.

Role in Hydantoin Derivative Research

This compound occupies a distinctive position within contemporary hydantoin derivative research, serving as both a model compound for mechanistic studies and a potential lead structure for therapeutic applications. The compound's unique substitution pattern, featuring both electron-donating methyl and electron-withdrawing nitrophenyl groups, creates an electronically balanced system that exhibits interesting chemical reactivity patterns. Recent research investigations have utilized this compound to explore fundamental aspects of hydantoin chemistry, including conformational preferences, tautomeric equilibria, and reactivity profiles that are characteristic of substituted imidazolidine-2,4-dione derivatives.

The significance of this compound in mechanistic research has been demonstrated through kinetic studies examining hydantoin formation and hydrolysis reactions. Investigations into the cyclization mechanisms of hydantoic acid amides have employed structurally related 4-nitrophenyl-substituted derivatives to elucidate fundamental reaction pathways. These studies revealed that compounds bearing 4-nitrophenyl substituents serve as excellent models for understanding tetrahedral intermediate formation and breakdown in hydantoin chemistry. The nitrophenyl group's electron-withdrawing properties provide ideal conditions for monitoring reaction progress through spectroscopic techniques, making derivatives like this compound valuable tools for mechanistic investigations.

Contemporary research applications of this compound extend beyond fundamental mechanistic studies to encompass diverse areas of medicinal chemistry and biological research. The compound has been investigated as a component in coordination chemistry studies, where mercury complexes of 5-methyl-5-(4-nitrophenyl)-hydantoin have been synthesized and characterized for their potential biological activities. These coordination compounds demonstrate the versatility of the hydantoin framework as a ligand system, capable of forming stable complexes with various metal centers while retaining its structural integrity.

The compound's role in structure-activity relationship studies has provided valuable insights into the molecular features that govern hydantoin derivative properties. Research investigations have systematically examined how different substitution patterns on the hydantoin core influence biological activity, with this compound serving as a reference compound for comparison with other derivatives. These comparative studies have revealed that the combination of methyl and nitrophenyl substituents creates a unique electronic environment that may contribute to specific biological activities observed in hydantoin-based therapeutic agents.

The following table summarizes key research applications and findings related to this compound:

| Research Application | Key Findings | Reference Compounds |

|---|---|---|

| Mechanistic Studies | Tetrahedral intermediate formation in cyclization reactions | Related 4-nitrophenyl derivatives |

| Coordination Chemistry | Formation of stable mercury complexes with biological potential | Mercury halide complexes |

| Structure-Activity Relationships | Electronic balance influences biological activity profiles | Various substituted hydantoins |

| Synthetic Methodology | Model compound for developing new hydantoin synthesis routes | 5-substituted hydantoin derivatives |

The integration of this compound into broader hydantoin research programs reflects the compound's utility as both a synthetic target and a research tool. Current investigations continue to explore its potential applications in diverse areas, from fundamental organic chemistry to specialized materials science applications. The compound's well-defined structure and accessible synthetic routes make it an attractive candidate for systematic modification studies aimed at developing new hydantoin derivatives with enhanced properties or novel applications. This ongoing research activity underscores the continuing relevance of classical heterocyclic scaffolds like the hydantoin framework in contemporary chemical research, with compounds such as this compound serving as important bridges between historical discoveries and future innovations in heterocyclic chemistry.

Propriétés

IUPAC Name |

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBOWKFCGBXAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389472 | |

| Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64464-22-8 | |

| Record name | 2,4-Imidazolidinedione, 5-methyl-5-(4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method 1: Reaction of Methylhydantoin with 4-Nitrophenyl Isocyanate

This method is based on the nucleophilic addition of methylhydantoin to 4-nitrophenyl isocyanate under controlled conditions.

-

- Solvents: Aromatic hydrocarbons (benzene, toluene, xylene), halogenated hydrocarbons (dichloromethane, chloroform), or ethers (diisopropyl ether, dioxane).

- Catalyst: Tertiary amines such as triethylamine are used as basic catalysts, typically in the range of 0.05 to 0.2 moles per mole of methylhydantoin.

- Temperature: Reaction temperature is maintained between 0°C and 80°C to optimize yield and minimize side reactions.

- Molar Ratios: 4-Nitrophenyl isocyanate is used in 1 to 2 moles per mole of methylhydantoin.

- Reaction Time: Typically 3 to 10 hours.

Mechanism:

The nucleophilic nitrogen of methylhydantoin attacks the electrophilic carbon of the isocyanate, forming the substituted imidazolidine-2,4-dione ring.Outcome:

This process yields the desired this compound with high purity and yield, suitable for further applications.

Method 2: Two-Step Reaction via Phosgene or Trichloromethyl Chloroformate

This alternative method involves a two-step process starting from methylhydantoin:

- Step 1: Reaction of methylhydantoin with phosgene or trichloromethyl chloroformate to form an intermediate.

Step 2: Reaction of the intermediate with 4-nitroaniline (an aniline derivative).

-

- Solvents: Similar to Method 1, including aromatic hydrocarbons, halogenated hydrocarbons, ethers, and esters (ethyl acetate).

- Dehydrochlorination Agents: Pyridine or tertiary amines like triethylamine are used to neutralize HCl formed during the reaction.

- The reactions are preferably conducted in the same vessel without isolating intermediates to improve efficiency.

Advantages:

This method allows for better control of intermediate formation and can be adapted for continuous processing.

Research Findings and Characterization

The synthesis of this compound has been confirmed by spectroscopic methods such as ^1H and ^13C NMR, and its structure verified by X-ray crystallography, ensuring the reliability of the synthetic routes.

Studies have shown that the reaction of substituted phenyl isocyanates with amino nitriles can also be used to prepare related imidazolidine-2,4-dione derivatives, with subsequent hydrolysis steps yielding the target compounds. This approach highlights the versatility of the synthetic strategies available.

Comparative Data Table of Preparation Methods

| Parameter | Method 1: Methylhydantoin + 4-Nitrophenyl Isocyanate | Method 2: Phosgene + Methylhydantoin + 4-Nitroaniline |

|---|---|---|

| Starting Materials | Methylhydantoin, 4-nitrophenyl isocyanate | Methylhydantoin, phosgene/trichloromethyl chloroformate, 4-nitroaniline |

| Solvents | Aromatic hydrocarbons, halogenated hydrocarbons, ethers | Aromatic hydrocarbons, halogenated hydrocarbons, ethers, esters |

| Catalyst/Base | Triethylamine or other tertiary amines | Pyridine or tertiary amines |

| Temperature Range | 0–80°C | Ambient to moderate temperatures |

| Reaction Time | 3–10 hours | Sequential steps; overall longer |

| Yield | High | High |

| Purity | High | High |

| Scalability | Suitable for batch and continuous flow reactors | Suitable for batch processing |

| Key Advantages | Simplicity, high yield, fewer steps | Intermediate control, adaptable to continuous process |

Notes on Industrial Scale Production

Industrial synthesis often employs continuous flow reactors for the reaction of methylhydantoin with phenyl isocyanates, enabling precise control over reaction parameters and improving product purity.

Purification techniques include recrystallization, distillation, and chromatographic methods to isolate the pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products:

Reduction: 5-Methyl-5-(4-amino-phenyl)-imidazolidine-2,4-dione

Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research indicates that 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione exhibits promising antimicrobial and anticancer activities. Compounds within the imidazolidine family have been studied for their ability to inhibit the growth of various pathogens and cancer cells. For instance, derivatives of imidazolidine-2,4-dione have shown effectiveness against specific bacterial strains and tumor cell lines, suggesting that this compound could be developed into a therapeutic agent for treating infections and cancers .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules such as proteins and nucleic acids. Studies have suggested that the nitrophenyl group may play a crucial role in enhancing the compound's reactivity with cellular targets, leading to cytotoxic effects in cancer cells .

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for development as a pesticide. Its potential to act as an antimicrobial agent could be harnessed to create formulations that protect crops from bacterial and fungal pathogens. The efficacy of similar imidazolidines in agricultural applications has been documented, indicating that further exploration of this compound in this context is warranted .

Research Tool

Metabolic Studies

This compound can also serve as a useful tool in metabolic studies due to its ability to undergo isotopic labeling. This feature allows researchers to trace metabolic pathways and understand the pharmacokinetics of related compounds in biological systems .

Mécanisme D'action

The mechanism of action of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione involves its interaction with biological targets through its nitro and imidazolidine functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazolidine ring can interact with enzymes and receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogues differ in substituents at the 5-position of the imidazolidine-dione core. These variations significantly alter electronic properties, solubility, and biological activity:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity and rigidity, favoring interactions with biological targets like TNKS .

- Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility and stability, with applications in CNS-targeting therapies .

- Bulky aromatic substituents (e.g., naphthyl) increase steric hindrance, affecting receptor binding kinetics .

Key Observations :

- TNKS Inhibitors : Quinazolinyl-substituted derivatives exhibit dual-targeting capability via strong hydrophobic interactions and conformational flexibility .

- Antidepressants: Dimethylaminobenzyl derivatives act via non-classical mechanisms, avoiding monoamine oxidase inhibition .

- UV Filters : Arylidene substituents enable broad UV absorption, rivaling commercial agents like avobenzone .

Physicochemical and Spectral Properties

Substituents impact melting points, spectral signatures, and purity:

Table 3: Physicochemical Data

Activité Biologique

5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered interest due to its biological activity, particularly its interaction with the enzyme Tankyrase (TNKS). This compound is characterized by a methyl group at the 5-position and a nitrophenyl group, which significantly influences its reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 64464-22-8

This compound features an imidazolidine ring that is essential for its biological activity. The presence of the nitrophenyl group enhances its potential as a pharmacological agent.

Target of Action

The primary target for this compound is Tankyrase (TNKS), an enzyme involved in various cellular processes such as Wnt signaling and telomere maintenance.

Mode of Action

The compound inhibits TNKS, leading to alterations in cellular pathways that are crucial for cell proliferation and survival. By blocking TNKS activity, it can potentially disrupt cancer cell growth and provide therapeutic benefits in tumor management.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. In vitro tests against various human tumor cell lines have shown cytotoxic effects, although specific IC50 values vary depending on the cell type and experimental conditions .

Table 1: In Vitro Cytotoxicity of this compound

Mechanistic Studies

Further mechanistic studies have indicated that the inhibition of TNKS by this compound leads to decreased β-catenin levels and reduced expression of Wnt target genes. This suggests a potential application in treating cancers driven by aberrant Wnt signaling pathways .

Preclinical Trials

In preclinical settings, compounds similar to this compound have been evaluated for their pharmacokinetics and safety profiles. One study highlighted the compound's ability to enhance protein synthesis in muscle tissues under conditions mimicking cachexia, suggesting its potential in treating muscle-wasting diseases .

Clinical Implications

Despite promising preclinical results, clinical trials involving derivatives of imidazolidine compounds have faced challenges. For instance, a trial aimed at evaluating the efficacy of related compounds in cachexia was discontinued due to insufficient results . However, ongoing research continues to explore the therapeutic landscape for this class of compounds.

Q & A

Q. What are the key structural features of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, and how are they determined experimentally?

The compound’s structure is characterized using single-crystal X-ray diffraction (XRD), which confirms the imidazolidine-2,4-dione core, methyl substitution at position 5, and the 4-nitrophenyl group. XRD data reveal bond lengths (e.g., C=O at ~1.21–1.23 Å) and dihedral angles between the aromatic ring and the dione plane, critical for understanding steric and electronic effects . Additional validation via NMR (e.g., H and C) can resolve proton environments and confirm substituent positions .

Q. What synthetic routes are reported for preparing this compound?

A common method involves condensation of 4-nitrobenzaldehyde with methylurea derivatives under acidic conditions, followed by cyclization. For example, anhydrous pyridine or acetic acid is used as a solvent, with reaction times ranging from 2–6 hours at reflux temperatures. Purification via recrystallization (e.g., DMF/ethanol mixtures) yields products with >95% purity. Alternative routes may employ microwave-assisted synthesis to reduce reaction times .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Contradictions in melting points (e.g., 180–185°C vs. 175–178°C) often arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and powder XRD to identify crystalline phases. Spectral inconsistencies (e.g., NMR shifts) may reflect solvent effects or tautomerism; deuterated solvents (e.g., DMSO-d) and 2D NMR techniques (COSY, HSQC) can resolve ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Confirms carbonyl stretches (~1750–1700 cm) and nitro group vibrations (~1520–1340 cm).

- UV-Vis : Identifies π→π* transitions in the nitrophenyl group (~300–350 nm), useful for photostability studies.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW 275.23 g/mol) and fragmentation patterns .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (e.g., replacement of NO with amines or thiols under basic conditions). Reaction kinetics can be monitored via HPLC or in situ IR spectroscopy. Control experiments comparing 4-nitrophenyl vs. unsubstituted analogs are critical to isolate electronic effects .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) assesses binding to biological targets like enzymes, with validation via in vitro assays .

Q. How can researchers resolve contradictions in catalytic activity data for derivatives of this compound?

Divergent catalytic outcomes (e.g., in Suzuki-Miyaura coupling) may stem from ligand-metal coordination variability. X-ray absorption spectroscopy (XAS) or cyclic voltammetry can probe metal-ligand interactions. Systematic screening of reaction conditions (e.g., solvent polarity, base strength) using design of experiments (DoE) methodologies isolates critical variables .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or hydrochloride salts) enhance aqueous solubility. Alternatively, prodrug approaches (e.g., esterification of the dione moiety) improve bioavailability, with hydrolysis studies (pH 7.4 buffer, 37°C) confirming reversibility .

Q. How do steric effects from the methyl group impact the compound’s supramolecular assembly in crystal lattices?

Hirshfeld surface analysis of XRD data quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). Comparative studies with 5-H or 5-ethyl analogs reveal how methyl substitution alters packing efficiency and thermal stability (TGA/DSC) .

Q. What advanced analytical methods are required to detect degradation products under accelerated stability conditions?

High-resolution LC-MS/MS identifies hydrolytic or oxidative byproducts (e.g., ring-opened hydantoins or nitrophenol derivatives). Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with QSAR models predict shelf-life under standard storage .

Methodological Notes

- Experimental Design : Prioritize reproducibility by documenting solvent batch numbers, heating rates, and crystallization protocols.

- Data Contradictions : Use meta-analysis frameworks (e.g., RevMan) to statistically reconcile divergent results across studies .

- Safety : Follow OSHA guidelines for handling nitroaromatics (e.g., PPE, fume hoods) due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.